2-(トリメチルシリル)ピリジン

説明

Synthesis Analysis

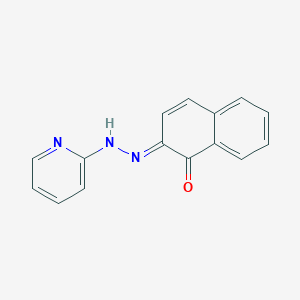

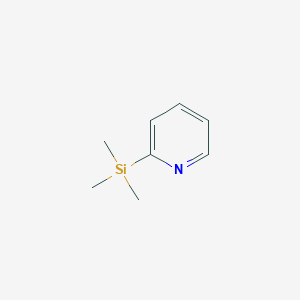

2-(Trimethylsilyl)pyridine can be synthesized through various chemical processes, including the interaction with palladium(II) acetate to form cyclopalladated complexes and its preparation via the Grignard reaction of 1-bromo-5-methyl-pyridine with magnesium and trimethylchlorosilane (Fuchita et al., 1988); (Riedmiller et al., 1999).

Molecular Structure Analysis

The molecular structure of 2-(Trimethylsilyl)pyridine has been characterized using various spectroscopic methods. It exhibits interesting dynamic behavior in its nuclear magnetic resonance spectrum due to its molecular interactions and structure (Fuchita et al., 1988); (Riedmiller et al., 1999).

Chemical Reactions and Properties

2-(Trimethylsilyl)pyridine reacts with various chemical reagents and under different conditions to form multiple products. For example, its interaction with water and alcohols leads to the formation of pyridine and trimethylsilanol or alkoxytrimethylsilane (Anderson et al., 1968). Also, it undergoes reactions promoted by fluoride ions to generate novel compounds (Kohra et al., 1993).

Physical Properties Analysis

The physical properties of 2-(Trimethylsilyl)pyridine, such as its solubility, boiling point, and melting point, are influenced by its molecular structure and the substituents attached to the pyridine ring. These properties are crucial in its applications in chemical synthesis and reactions (Pinkerton et al., 1970).

Chemical Properties Analysis

Its chemical properties, including reactivity towards different reagents and under various conditions, help in understanding its behavior in organic synthesis. The compound's silicon-carbon bond cleavage has been explored with different reagents providing pathways to heterocyclic ketones, keto-acids, esters, and alcohols, which highlights its versatility in chemical transformations (Pinkerton et al., 1970).

科学的研究の応用

化学合成

“2-(トリメチルシリル)ピリジン”は化学合成に使用されます . これは、1-ブロモ-5-メチルピリジンとマグネシウムおよびトリメチルクロロシランを、還流テトラヒドロフラン(THF)中で「インサイチュー」でグリニャール反応させて調製され、構造が特徴付けられています .

複素環式化合物の調製

この化合物は、潜在的な生物活性を持つ新規複素環式化合物のライブラリの調製に使用されています . 一連の新規な2-(ピリジン-2-イル)ピリミジン誘導体が設計、合成され、その生物活性は評価されました .

抗線維化活性

“2-(トリメチルシリル)ピリジン”を使用して合成された2-(ピリジン-2-イル)ピリミジン誘導体のいくつかは、有望な抗線維化活性を示しました . それらは、コラーゲンの発現と、in vitroでの細胞培養培地中のヒドロキシプロリンの含有量を効果的に抑制しました .

薬理活性

“2-(トリメチルシリル)ピリジン”を使用して合成できるピリミジン部分は、幅広い薬理活性を示します . ピリミジン誘導体は、抗菌剤、抗ウイルス剤、抗腫瘍剤、および抗線維化剤として知られています .

ピリミジン誘導体の合成

“2-(トリメチルシリル)ピリジン”は、ピリミジン誘導体の合成に使用されます . これらの誘導体は、さまざまな種類の生物学的および薬学的活性を示すことが知られています

Safety and Hazards

2-(Trimethylsilyl)pyridine is classified as a flammable liquid and vapor, and it can cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

作用機序

Target of Action

2-(Trimethylsilyl)pyridine is a derivative of pyridine and is primarily used as an organic synthesis intermediate . The primary targets of this compound are the reactants in the synthesis reactions where it is used. It plays a crucial role in facilitating the synthesis of various organic compounds .

Mode of Action

The compound interacts with its targets through chemical reactions. It is often used in reactions where a trimethylsilyl (TMS) group is required. The TMS group is known for its ability to protect reactive sites in a molecule during a chemical reaction, and then easily removed when no longer needed .

Biochemical Pathways

As an organic synthesis intermediate, 2-(Trimethylsilyl)pyridine is involved in various biochemical pathways depending on the specific synthesis reactions it is used in. The downstream effects are also dependent on these reactions and the resulting compounds .

Pharmacokinetics

Like other similar organic compounds, its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

The molecular and cellular effects of 2-(Trimethylsilyl)pyridine’s action are the formation of the desired products in the synthesis reactions it is used in. The specific effects depend on the nature of these products .

Action Environment

The action, efficacy, and stability of 2-(Trimethylsilyl)pyridine can be influenced by various environmental factors. These include temperature, pH, and the presence of other chemicals in the reaction environment. For instance, it should be stored in a dark place under an inert atmosphere at room temperature to maintain its stability .

特性

IUPAC Name |

trimethyl(pyridin-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NSi/c1-10(2,3)8-6-4-5-7-9-8/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBLKFJNZUSUTPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50160148 | |

| Record name | Pyridine, 2-(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50160148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13737-04-7 | |

| Record name | Pyridine, 2-(trimethylsilyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013737047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 2-(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50160148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Trimethylsilyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bis[[[chloro(dimethyl)silyl]oxy-dimethylsilyl]oxy]-dimethylsilane](/img/structure/B83580.png)

![Disodium;4-[[4-[benzyl(methyl)azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-[4-[(4-sulfonatophenyl)methylamino]phenyl]methyl]-6-hydroxybenzene-1,3-disulfonate](/img/structure/B83581.png)

![1-Bromo-4-[chloro(phenyl)methyl]benzene](/img/structure/B83590.png)